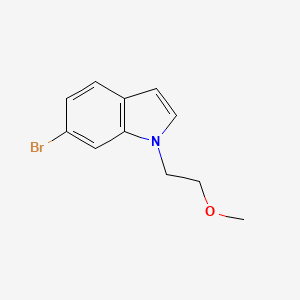

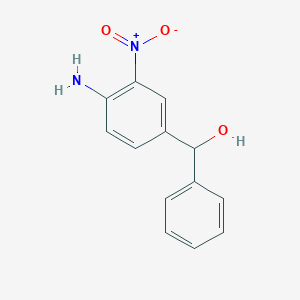

![molecular formula C17H15N3O3 B2772309 2-hydroxy-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886900-27-2](/img/structure/B2772309.png)

2-hydroxy-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-hydroxy-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a compound that has been synthesized and studied for its potential biological activities . It has been associated with analgesic properties and potential antiviral activities .

Synthesis Analysis

The synthesis of this compound involves the interaction of ethyl esters of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids with 2-arylethylamines in boiling ethanol . It’s important to note that pyrido[1,2-a]pyrimidine esters can form quite stable adducts with primary amines at a ratio of 1:1, which can decrease the acylating capacity of their ethoxycarbonyl groups .

Scientific Research Applications

Chemical Modification for Analgesic Properties Enhancement

The modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, specifically the displacement of a methyl group at position 8 of the pyrido[1,2-a]pyrimidine nucleus, has been explored to optimize biological properties. This adjustment is aimed at enhancing analgesic properties, with research indicating increased activity in para-substituted derivatives compared to benchmarks such as Piroxicam and Nabumetone. The synthesis involved benzylamines and ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate, highlighting a potential pathway for developing new analgesics (Ukrainets et al., 2015).

Diuretic Property Investigation

Alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid were synthesized to establish a relationship between structure and biological activity, specifically diuretic properties. This research compares their diuretic properties with structurally similar compounds, contributing to the understanding of how molecular variations affect biological responses (Ukrainets et al., 2008).

Nucleophilic Condensation Reaction Behaviors

The study on the reactivity of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde towards N- and C-nucleophiles elaborates on the synthesis of new enaminones, Schiff’s bases, hydrazinomethylenediketones, and their subsequent cyclization and condensation reactions. This research provides insights into the compound's versatility in forming various derivatives, with potential applications in developing pharmacologically active molecules (Abass et al., 2010).

Synthesis for Polyamide and Polyimide Applications

The synthesis of aromatic polyamides and polyimides based on 3,3-bis[4-(4-aminophenoxy)phenyl]-phthalimidine showcases the application of pyrido[1,2-a]pyrimidine derivatives in polymer science. These materials, with high thermal stability and solubility in polar solvents, could be significant for developing advanced materials with specific mechanical and chemical properties (Yang & Lin, 1995).

Antifungal Activity Exploration

Pyrido[2,3-d]pyrimidine derivatives were synthesized from 2-amino-5-cyano-6-methoxy-4-(4-methoxyphenyl)pyridine-3-carboxamide, leading to compounds with significant antifungal activities. This research highlights the potential of pyrido[1,2-a]pyrimidine derivatives in developing new antifungal agents, contributing to the broader effort to combat fungal infections (Hanafy, 2011).

properties

IUPAC Name |

2-hydroxy-4-oxo-N-(2-phenylethyl)pyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-15(18-10-9-12-6-2-1-3-7-12)14-16(22)19-13-8-4-5-11-20(13)17(14)23/h1-8,11,22H,9-10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAMUHJTSPHQPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(N=C3C=CC=CN3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

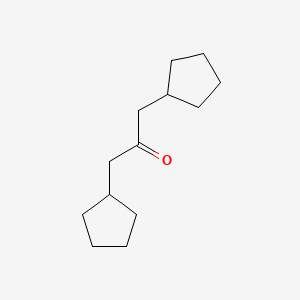

![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2772226.png)

![(Z)-N-Butyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2772234.png)

![2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol](/img/structure/B2772237.png)

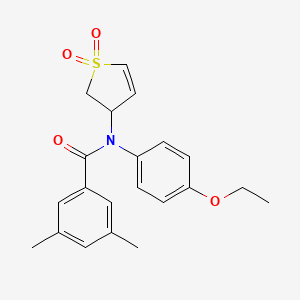

![N-(4-butylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2772240.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2772244.png)

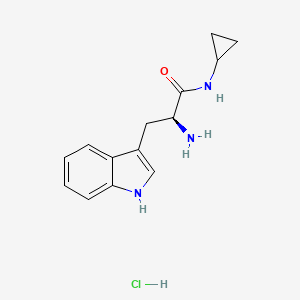

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2772249.png)